molecular formula C20H16N2O2S B2470764 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenoxybenzamide CAS No. 896304-12-4

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenoxybenzamide

Cat. No. B2470764
CAS RN: 896304-12-4
M. Wt: 348.42
InChI Key: BARDAVYHIUVGOC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and density. The molecular weight of “N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenoxybutanamide”, a similar compound, is 314.4 .

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research into similar compounds, such as the study by Karabulut et al. (2014), focuses on molecular structures and intermolecular interactions. The study involved the synthesis and characterization of a related compound, followed by analysis through X-ray diffraction and DFT calculations to understand the influence of these interactions on molecular geometry. Such research highlights the importance of understanding the structural aspects of chemical compounds for their potential applications in drug design and material science (Karabulut et al., 2014).

Metabolic Pathways and Kinetic Studies

Another aspect of scientific research related to this compound involves the study of its metabolic pathways and kinetic isotope effects, as seen in the work by Constantino et al. (1992). This research sheds light on how similar benzamide derivatives undergo metabolic transformations, which is crucial for understanding their pharmacokinetics and potential drug interactions (Constantino et al., 1992).

Synthetic Opioid Analysis

Further relevant research includes the analysis of synthetic opioids, where compounds with a similar structural framework to N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenoxybenzamide are evaluated for their pharmacological effects. Studies by Elliott et al. (2016) and Sharma et al. (2018) explore the properties of synthetic opioids, underscoring the importance of structural analysis in the development of new therapeutic agents and the challenges posed by new psychoactive substances (Elliott et al., 2016); (Sharma et al., 2018).

Chemical Synthesis and Reactions

The research by Withey and Bajic (2015) on the synthesis of N,N-diethyl-3-methylbenzamide using COMU as a coupling reagent exemplifies the exploration of novel synthetic routes. Such studies contribute to the broader understanding of chemical synthesis techniques, potentially applicable to compounds like N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenoxybenzamide (Withey & Bajic, 2015).

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-13-14(2)25-20(18(13)12-21)22-19(23)15-8-10-17(11-9-15)24-16-6-4-3-5-7-16/h3-11H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARDAVYHIUVGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-phenoxybenzamide

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